molecular formula C??H??D?O? B1146186 Retinoic-4,4,18,18,18-d5 acid CAS No. 78996-15-3

Retinoic-4,4,18,18,18-d5 acid

Cat. No. B1146186
CAS RN: 78996-15-3
M. Wt: 305.47
InChI Key:
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Description

Retinoic-4,4,18,18,18-d5 acid is a synthetic isotope-labeled derivative of Retinoic acid (RA), a derivative of vitamin A . It is a yellowish-orange crystalline powder with a molecular formula of C20H24D5O2 . It plays an essential role in various cellular processes, including cell differentiation, proliferation, and apoptosis .


Synthesis Analysis

Retinoic-4,4,18,18,18-d5 acid can be synthesized by replacing the protons in the molecule with deuterium atoms using deuterated solvents, deuterated reagents, or deuterated catalysts. The synthesis route must be specific and well-controlled to obtain a high yield and pure product.


Molecular Structure Analysis

The molecular structure of Retinoic-4,4,18,18,18-d5 acid is characterized by a molecular formula of C20H24D5O2. It has a molecular weight of 330.5 g/mol and a density of 1.02 g/cm³.


Chemical Reactions Analysis

Retinoic acid (RA) is a metabolite of vitamin A and a ligand for retinoic acid receptors (RARs) with IC 50 values of 9, 3, and 10 nM for RARα, RARβ, and RARγ, respectively . It induces expression of a luciferase reporter in COS-7 cells expressing RARα, RARβ, or RARγ .


Physical And Chemical Properties Analysis

Retinoic-4,4,18,18,18-d5 acid is a yellowish-orange crystalline powder with a molecular formula of C20H24D5O2. It has a molecular weight of 330.5 g/mol and a density of 1.02 g/cm³. The melting point is approximately 175-180°C.

Scientific Research Applications

Antiaging Treatments

Scientific Field

Dermatology

Summary of Application

Retinoids, including retinoic acid, are popular ingredients used in antiaging treatments . Tretinoin, a representative of retinoids, is considered the most effective agent with proven antiaging effects on the skin .

Methods of Application

Retinoids are applied topically. They are found in formulations approved as medicines for topical treatment of acne, facial wrinkles, and hyperpigmentation . Novel delivery systems based on nanotechnology are being developed to overcome the limitations of conventional formulations and improve user compliance .

Results or Outcomes

Tretinoin is considered the gold standard for clinically effective topical retinoids used in antiaging treatments . It has been shown to cause epidermal thickening comparable to retinoic acid .

Dermatological Disorders

Summary of Application

Retinoic acid and its derivatives have therapeutic potential for a variety of serious dermatological disorders including some malignant conditions .

Methods of Application

The application methods vary depending on the specific disorder. For example, for skin cancer, psoriasis, acne, and ichthyosis, retinoids may be applied topically .

Results or Outcomes

Studies using complex genetic models with various combinations of retinoic acid receptors (RARs) and retinoid X (or rexinoid) receptors (RXRs) indicate that retinoic acid and its derivatives have therapeutic potential for a variety of serious dermatological disorders .

Cosmeceuticals

Scientific Field

Cosmetic Medicine

Summary of Application

Retinoids, including retinoic acid, are commonly used in cosmeceutical products due to their effectiveness at regulating epithelial cell growth and differentiation . They are used in topical antiaging preparations and may be purchased over the counter without a medical prescription .

Methods of Application

Retinoids are applied topically. They are found in various cosmeceutical products and may be purchased over the counter .

Results or Outcomes

Cosmeceuticals containing retinaldehyde have been shown in large randomized, controlled trials to have the most beneficial effect on aging skin .

Modulation of Nitric Oxide Pathways

Scientific Field

Biochemistry

Summary of Application

All-trans retinoic acid (ATRA) is known to modulate nitric oxide pathways .

Methods of Application

This application is typically explored in a laboratory setting, often using cell cultures or animal models .

Results or Outcomes

ATRA has been shown to inhibit the secretion of nitric oxide and TNF-α .

Treatment of Kaposi’s Sarcoma and Cutaneous T-Cell Lymphoma

Scientific Field

Oncology

Summary of Application

Some retinoids, such as alitretinoin and bexarotene, are used in the treatment of Kaposi’s sarcoma and cutaneous T-cell lymphoma . These conditions are serious and require medical intervention .

Methods of Application

These retinoids can be used both topically and orally . The availability of alitretinoin and bexarotene topically are limited and are usually required to be compounded .

Results or Outcomes

The use of these retinoids in the treatment of Kaposi’s sarcoma and cutaneous T-cell lymphoma is infrequent . More research is needed to fully understand their effectiveness .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been reported to have acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-UTAVKCRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotretinoin-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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